molecular formula C7H8ClN3O3 B13092605 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine

4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine

Cat. No.: B13092605
M. Wt: 217.61 g/mol
InChI Key: ZOQWQFHOAMXOSP-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine (CAS 372175-17-2) is a nitro-activated pyrimidine derivative of significant value in medicinal chemistry and organic synthesis. With a molecular formula of C7H8ClN3O3 and a molecular weight of 217.61 g/mol , this compound serves as a versatile scaffold for constructing complex heterocyclic systems. Its primary research application lies in the synthesis of polysubstituted purine libraries, which are privileged structures in drug discovery due to their interaction with purine-utilizing enzymes and purinergic receptors . The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), allowing for sequential displacement of the chloro and ethoxy leaving groups under controlled conditions . This reactivity is exploited to generate symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines, which are key intermediates en route to fully substituted purines of therapeutic interest . Computational studies have detailed the reaction mechanism of such nitro-activated pyrimidines, explaining the unique leaving group potential of alkoxy groups in these systems and facilitating the design of novel compounds . This product is intended for research purposes as a building block in drug discovery and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

Molecular Formula

C7H8ClN3O3

Molecular Weight

217.61 g/mol

IUPAC Name

4-chloro-6-ethoxy-2-methyl-5-nitropyrimidine

InChI

InChI=1S/C7H8ClN3O3/c1-3-14-7-5(11(12)13)6(8)9-4(2)10-7/h3H2,1-2H3

InChI Key

ZOQWQFHOAMXOSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC(=N1)C)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine typically involves the nitration of a precursor pyrimidine compound. One common method includes the following steps:

    Starting Material: The synthesis begins with 2-methyl-4-chloro-6-ethoxypyrimidine.

    Nitration: The starting material is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 5th position.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Reduction: 4-Chloro-6-ethoxy-2-methyl-5-aminopyrimidine.

    Oxidation: Compounds with oxidized ethoxy groups, such as aldehydes or carboxylic acids.

Scientific Research Applications

Synthesis and Structural Modifications

4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine can be synthesized through nucleophilic aromatic substitution reactions. The introduction of the ethoxy group enhances the compound's reactivity, allowing for further modifications that are essential for developing new pharmaceuticals. The synthesis typically involves treating 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol, which results in the formation of the desired compound .

Biological Activities

The compound exhibits a range of biological activities that make it a valuable scaffold for drug discovery:

  • Antimicrobial Activity : Pyrimidine derivatives, including 4-chloro-6-ethoxy-2-methyl-5-nitropyrimidine, have been reported to possess significant antibacterial and antifungal properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .
  • Anticancer Properties : Research indicates that compounds containing the pyrimidine nucleus can inhibit various cancer cell lines. For instance, some derivatives have shown efficacy against colorectal cancer cells by inducing apoptosis and inhibiting key kinases involved in cell proliferation .
  • Antiviral Effects : Certain pyrimidine derivatives have demonstrated antiviral activity against various viruses, including those responsible for respiratory infections and other diseases .

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrimidine derivatives for their antibacterial activity against standard strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the 4-position significantly enhanced antibacterial potency, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a recent investigation, 4-chloro-6-ethoxy-2-methyl-5-nitropyrimidine was tested against various cancer cell lines. The compound was found to inhibit cell growth effectively, with IC50 values indicating potent activity against specific tumor types. The mechanism of action involved the downregulation of oncogenic pathways and induction of apoptosis via caspase activation .

Comparative Analysis of Biological Activities

Compound Activity Type Target Organism/Cell Line IC50/MIC Values
4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidineAntibacterialE. coli, S. aureusMIC: 500–1000 μg/mL
Derivative AAnticancerHCT116 (Colorectal Cancer)IC50: 1 μM
Derivative BAntiviralRespiratory VirusesMIC: 10 μg/mL

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of certain enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity towards molecular targets. The ethoxy and methyl groups contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine ():

    • Key Difference : The ethoxy group in the target compound is replaced by a 4-methylpiperazinyl group.
    • Impact : The piperazinyl group introduces a bulky, electron-donating substituent, increasing solubility in polar solvents due to its basic nitrogen atoms. This substitution is common in drug candidates targeting central nervous system receptors .
    • Molecular Weight : 257.678 g/mol (higher than the ethoxy derivative due to the piperazine moiety).
  • 4-Chloro-2-ethoxy-5-fluoropyrimidine ():

    • Key Difference : Ethoxy and chlorine are at positions 2 and 4, respectively, with a fluorine atom at position 3.
    • Impact : Fluorine’s electronegativity enhances ring electron deficiency, making the compound more reactive toward nucleophilic substitution at position 4. The positional swap of ethoxy (from 6 to 2) alters steric hindrance and electronic distribution .
    • Similarity Score : 0.94 (structural closeness to the target compound) .
  • 4-Amino-2-chloro-6-methyl-5-nitropyrimidine (): Key Difference: The ethoxy group is replaced by an amino group. Impact: The amino group (–NH₂) is strongly electron-donating, increasing the ring’s electron density. This substitution favors electrophilic aromatic substitution reactions, contrasting with the ethoxy group’s moderate electron-donating effect .

Functional Group Variations

  • Ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate ():

    • Key Features : Dichloro substitution at positions 2 and 6, a nitro group at position 5, and an ester at position 4.
    • Reactivity : The ester group allows for hydrolysis to carboxylic acids, enabling further derivatization. The dichloro substitution enhances electrophilicity, making the compound a precursor for cross-coupling reactions .
    • Similarity Score : 0.82 (moderate structural overlap) .
  • 5-Bromo-2-chloropyrimidin-4-amine (): Key Features: Bromine at position 5 and an amino group at position 4. Crystal Structure: Hydrogen bonding via N–H···N interactions forms supramolecular networks, a property critical in crystal engineering. The target compound’s ethoxy group may instead participate in C–H···O interactions .

Data Table: Comparative Analysis of Key Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine 4-Cl, 6-OCH₂CH₃, 2-CH₃, 5-NO₂ 231.63* Intermediate for drug synthesis N/A
4-Chloro-6-(4-methylpiperazinyl)-5-nitro 4-Cl, 6-piperazinyl, 5-NO₂ 257.68 CNS-targeting drug candidates
4-Chloro-2-ethoxy-5-fluoropyrimidine 4-Cl, 2-OCH₂CH₃, 5-F 206.60 High electrophilicity
4-Amino-2-chloro-6-methyl-5-nitro 4-NH₂, 2-Cl, 6-CH₃, 5-NO₂ 202.60 Nucleophilic substitution precursor
Ethyl 2,6-dichloro-5-nitro-4-carboxylate 2,6-Cl, 5-NO₂, 4-COOEt 294.55 Cross-coupling reactions

*Calculated based on molecular formula C₇H₈ClN₃O₃.

Biological Activity

4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine is C9H10ClN3O3C_9H_{10}ClN_3O_3 with a molecular weight of 232.63 g/mol. The compound features:

  • Chloro group at the 4-position
  • Ethoxy group at the 6-position
  • Methyl group at the 2-position
  • Nitro group at the 5-position

This specific arrangement contributes to its reactivity and potential interactions with biological targets.

Research indicates that the biological activity of 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine may involve several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor or modulator of specific enzymes, particularly kinases and other targets relevant in cancer therapy .
  • Bioreduction : The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with DNA or proteins, potentially resulting in cytotoxic effects. This mechanism is crucial for understanding its therapeutic applications, especially in oncology.
  • Antimicrobial Activity : Similar nitro-containing compounds have demonstrated antibacterial and antitubercular properties. The presence of the nitro group is often essential for such activities .

Anticancer Activity

In vitro studies have shown that derivatives of pyrimidine compounds, including those similar to 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine, exhibit significant anticancer activity. For instance, compounds with a structural resemblance demonstrated up to 90% loss of viability in cancer cell lines at specific concentrations over prolonged exposure .

Antibacterial and Antitubercular Effects

The compound has not been directly tested for antibacterial properties; however, related nitro-pyrimidines have shown promising results against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) reported as low as 0.78 μM for antitubercular activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameKey DifferencesBiological Activity
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidineMethoxy instead of ethoxyReduced reactivity
4-Chloro-6-ethoxy-2-methyl-5-amino-pyrimidineAmino instead of nitroPotentially less cytotoxic
2-Chloro-4-methyl-5-nitropyridinePyridine ring instead of pyrimidineAltered binding affinity

These comparisons suggest that the presence and position of functional groups significantly affect the compound's interaction with biological targets and its overall efficacy.

Study on DCLK1 Kinase Inhibition

A notable study investigated compounds similar to 4-Chloro-6-ethoxy-2-methyl-5-nitropyrimidine for their ability to inhibit DCLK1 kinase, an enzyme implicated in cancer progression. The study found that certain derivatives could effectively reduce cell viability in organoid models derived from pancreatic cancer cells over extended treatment periods .

Antinflammatory Properties

Research into related pyrimidines has revealed anti-inflammatory properties, particularly through COX inhibition. Compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in inflammatory diseases .

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